Methyl 2-methoxytetrafluoropropionate

Descripción general

Descripción

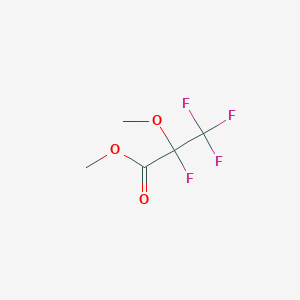

Methyl 2-methoxytetrafluoropropionate is an organic compound with the molecular formula C5H6F4O3. It is a fluorinated ester that has gained attention due to its unique chemical properties and potential applications in various fields. The compound is characterized by its tetrafluorinated carbon chain and methoxy group, which contribute to its reactivity and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-methoxytetrafluoropropionate can be synthesized through the reaction of hexafluoropropylene oxide with methanol. This reaction typically occurs under reflux conditions in the presence of a base such as lithium hydride in dioxane. The resulting product is then purified through distillation or recrystallization to obtain a high-purity compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the quality and consistency of the product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-methoxytetrafluoropropionate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Condensation Reactions: It can participate in Claisen condensation reactions to form diketones and other complex structures.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Condensation: Claisen condensation typically involves the use of bases like lithium hydride in solvents such as dioxane.

Major Products Formed

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Synthesis of Desflurane:

Methyl 2-methoxytetrafluoropropionate serves as an intermediate in the synthesis of desflurane, a widely used inhalational anesthetic. The compound is produced by reacting hexafluoropropene epoxide with methanol, which is then hydrolyzed to yield desflurane through further chemical transformations . This process highlights the compound's utility in pharmaceutical manufacturing.

2. Preparation of Fluorinated Compounds:

The compound is utilized in the preparation of various fluorinated carbonyl compounds. For instance, when this compound is reacted with titanium tetrafluoride (TiF4), it yields methyl difluoro(fluoroformyl)acetate, showcasing its versatility in generating complex fluorinated structures .

Environmental Applications

1. PFAS Destruction:

this compound has been studied for its effectiveness in thermal oxidizers aimed at destroying per- and polyfluoroalkyl substances (PFAS). In tests conducted by Chemours, the compound demonstrated a destruction efficiency exceeding 99.999%, indicating its potential role in environmental remediation efforts .

Analytical Chemistry

1. Chromatographic Applications:

The compound is also employed in analytical chemistry for the separation and analysis of various substances. It can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC) methods, which are scalable for preparative separation and suitable for pharmacokinetics studies .

Data Tables

Case Studies

Case Study 1: Synthesis Efficiency

In a study focused on the synthesis of desflurane from this compound, researchers demonstrated that the reaction could be carried out under ambient pressure with high yields, making it an economically viable route for pharmaceutical production .

Case Study 2: Thermal Oxidation Performance

Chemours conducted a series of tests on the thermal oxidizer performance using this compound as a test compound. The results indicated that the compound could effectively degrade PFAS compounds, thus supporting its application in environmental cleanup technologies .

Mecanismo De Acción

The mechanism of action of methyl 2-methoxytetrafluoropropionate involves its reactivity with various nucleophiles and electrophiles. The fluorine atoms in the compound enhance its electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form complex organic molecules. The methoxy group also plays a role in stabilizing the intermediate products formed during these reactions .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl trifluoropyruvate

- Methyl 2,3,3,3-tetrafluoropropanoate

- Methyl 2-methoxy-3,3,3-trifluoropropionate

Uniqueness

Methyl 2-methoxytetrafluoropropionate is unique due to its tetrafluorinated carbon chain and methoxy group, which confer distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile building block in organic synthesis .

Actividad Biológica

Methyl 2-methoxytetrafluoropropionate (CAS Number: 10186-63-7) is a fluorinated organic compound notable for its unique chemical properties and potential biological applications. This article explores its biological activity, including mechanisms of action, safety profiles, and relevant research findings.

This compound has the molecular formula and a molecular weight of 190.09 g/mol. The presence of fluorine atoms significantly influences its electronic characteristics, enhancing reactivity and stability in various biological contexts. The structure is characterized by a methoxy group that contributes to its solubility and interaction with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several factors:

- Fluorinated Nature : The fluorine atoms provide electron-withdrawing effects that can enhance the compound's ability to interact with biological targets, such as enzymes and receptors .

- Methoxy Group : This group enhances solubility in organic solvents and may facilitate interactions with lipid membranes, influencing cellular uptake and distribution .

- Reactivity : The compound can undergo various chemical reactions, including esterification and nucleophilic addition, which may lead to the formation of biologically active metabolites.

Case Studies

- Biochemical Assays : this compound has been utilized in biochemical assays to probe interactions in fluorine-19 nuclear magnetic resonance (NMR) spectroscopy. Its unique chemical environment allows for detailed analysis of molecular interactions.

- Pharmaceutical Applications : In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its fluorinated structure can enhance drug efficacy by improving pharmacokinetic properties such as absorption and metabolic stability .

- Toxicological Assessments : Safety data indicate that this compound is classified as a flammable liquid with potential skin and eye irritation effects. It is not classified as a mutagen or carcinogen, but care should be taken due to its irritant properties .

Comparative Analysis with Similar Compounds

| Property/Compound | This compound | Similar Fluorinated Compounds |

|---|---|---|

| Molecular Formula | C5H6F4O3 | Varies |

| Molecular Weight | 190.09 g/mol | Varies |

| Biological Activity | Biochemical assays, drug synthesis | Varies |

| Toxicological Classification | Flammable, irritant | Varies |

| Unique Features | Enhanced solubility and reactivity | Varies |

Propiedades

IUPAC Name |

methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O3/c1-11-3(10)4(6,12-2)5(7,8)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWRUEZRLRNISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(F)(F)F)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379548 | |

| Record name | Methyl 2-methoxytetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10186-63-7 | |

| Record name | Methyl 2-methoxytetrafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 2-methoxytetrafluoropropionate a useful reagent in organic synthesis?

A1: this compound serves as a synthetic equivalent of methyl trifluoropyruvate, a compound difficult to utilize directly due to its reactivity. This reagent allows for the introduction of the trifluoroacetyl group into various molecules. [] This is particularly useful in the synthesis of heterocyclic compounds like chromones, which are important structural motifs in medicinal chemistry. [, ]

Q2: Can you provide an example of how this compound is used in the synthesis of complex molecules?

A2: One example is its use in the synthesis of 2-(trifluoroacetyl)chromones. [] The Claisen condensation of this compound with various acetophenones, followed by acid-catalyzed cyclization, provides access to these compounds. This method showcases the utility of this compound in constructing complex molecules with potential biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.